N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide is a complex organic compound characterized by its benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process is optimized for large-scale production, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide
- N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzoic acid
- N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzylamine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H24N2O4 |
---|---|
Molekulargewicht |
404.5g/mol |
IUPAC-Name |
N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-2-25-23(27)19-12-6-8-14-21(19)26-24(28)20-13-7-9-15-22(20)30-17-16-29-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
WORBLUVMPAIKGF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Kanonische SMILES |
CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.